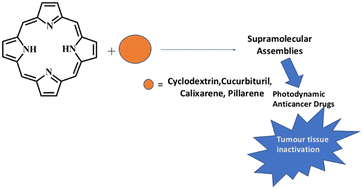Applications of supramolecular assemblies in drug delivery and photodynamic therapy
RSC Medicinal Chemistry Pub Date: 2023-10-05 DOI: 10.1039/D3MD00396E
Abstract
One of the world's serious health challenges is cancer. Anti-cancer agents delivered to normal cells and tissues pose several problems and challenges. In this connection, photodynamic therapy (PDT) is a minimally invasive therapeutic technique used for selectively destroying malignant cells while sparing the normal tissues. Development in photosensitisers (PSs) and light sources have to be made for PDT as a first option treatment for patients. In the pursuit of developing new attractive molecules and their formulations for PDT, researchers are working on developing such type of PSs that perform better than those being currently used. For the widespread clinical utilization of PDT, effective PSs are of particular importance. Host–guest interactions based on nanographene assemblies such as functionalized hexa-cata-hexabenzocoronenes, hexa-peri-hexabenzocoronenes and coronene have attracted increasing attention owing to less complicated synthetic steps and purification processes (gel permeation chromatography) during fabrication. Noncovalent interactions provide easy and facile approaches for building supramolecular PSs and enable them to have sensitive and controllable photoactivities, which are important for maximizing photodynamic effects and minimizing side effects. Various versatile supramolecular assemblies based on cyclodextrins, cucurbiturils, calixarenes, porphyrins and pillararenes have been designed in order to make PDT an effective therapeutic technique for curing cancer and tumours. The supramolecular assemblies of porphyrins display efficient electron transfer and fluorescence for use in bioimaging and PDT. The multifunctionalization of supramolecular assemblies is used for designing biomedically active PSs, which are helpful in PDT. It is anticipated that the development of these functionalized supramolecular assemblies will provide more fascinating advances in PDT and will dramatically expand the potential and possibilities in cancer treatments.


Recommended Literature
- [1] Molecular association induced by flow in solutions of some macromolecular polyelectrolytes
- [2] SERS-active substrate assembled by Ag NW-embedded porous polystyrene fibers†
- [3] Selective switching of multiple plexcitons in colloidal materials: directing the energy flow at the nanoscale†
- [4] Domino transformation of isoxazoles to 2,4-dicarbonylpyrroles under Fe/Ni relay catalysis†
- [5] Synthesis and conformations of [2.n]metacyclophan-1-ene epoxides and their conversion to [n.1]metacyclophanes†
- [6] The determination of thiourea by oxidation with selenious acid
- [7] Photonics-on-a-chip: recent advances in integrated waveguides as enabling detection elements for real-world, lab-on-a-chip biosensing applications
- [8] The role of hydroxygeraniol and hydroxynerol in the biosynthesis of loganin and indole alkaloids
- [9] Water-soluble polyglycerol-dendronized poly(norbornene)s with functional side-chains†
- [10] Mineralogical chemistry

Journal Name:RSC Medicinal Chemistry
Research Products
-
CAS no.: 1718-53-2
-
CAS no.: 108561-00-8
-
CAS no.: 14674-74-9









